molecular formula C21H20N4OS B381315 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide CAS No. 315710-26-0

2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide

Cat. No.: B381315
CAS No.: 315710-26-0
M. Wt: 376.5g/mol
InChI Key: OEVUDNUJVOVPSJ-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinoline-thioacetamide class, characterized by a fused [1,2,4]triazolo[4,3-a]quinoline core linked to an acetamide moiety via a thioether bridge. The phenethyl group at the N-terminal of the acetamide distinguishes it from closely related derivatives.

Properties

IUPAC Name

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-15-13-19-23-24-21(25(19)18-10-6-5-9-17(15)18)27-14-20(26)22-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVUDNUJVOVPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazolo[4,3-a]quinoline Core

The triazoloquinoline scaffold is constructed via cyclocondensation reactions. A common approach involves the Vilsmeier-Haack-Arnold reaction, where 5-methylquinolin-8-amine is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate 5-methylquinoline-8-carbaldehyde . Subsequent cyclization with hydrazine derivatives forms the triazole ring. For example, reacting the aldehyde with thiosemicarbazide under acidic conditions yields 5-methyl- triazolo[4,3-a]quinoline , with the thiol group positioned for further functionalization .

Reaction Conditions

  • Solvent: Dry toluene or DMF

  • Catalyst: Piperidine (10 mol%)

  • Temperature: 80–100°C, 12–24 hours

  • Yield: 65–78% .

Synthesis of the N-Phenethylacetamide Side Chain

The N-phenethylacetamide component is prepared via a two-step sequence:

  • Acylation of Phenethylamine:

    • React phenethylamine with chloroacetyl chloride in dichloromethane (DCM) at 0°C.

    • Use triethylamine (TEA) as a base to neutralize HCl .

    • Intermediate: 2-chloro-N-phenethylacetamide (yield: 90–95%).

  • Thiolation:

    • Substitute the chloride with a thiol group using thiourea in ethanol under reflux (8 hours) .

Analytical Data

  • 2-Mercapto-N-phenethylacetamide:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.29–7.18 (m, 5H, Ar-H), 3.61 (t, J = 7.2 Hz, 2H, CH₂N), 2.88 (t, J = 7.2 Hz, 2H, CH₂Ph), 2.67 (s, 2H, CH₂S), 1.98 (s, 1H, SH) .

Final Coupling and Purification

The triazoloquinoline-thioether and N-phenethylacetamide intermediates are coupled via a nucleophilic substitution or oxidative coupling.

Method A: Direct Coupling

  • Mix 1-chloro-5-methyl-triazoloquinoline and 2-mercapto-N-phenethylacetamide in DMF.

  • Add K₂CO₃ and KI, heat at 80°C for 12 hours .

  • Yield: 68–72%.

Method B: Oxidative Coupling

  • Use CuI (10 mol%) and 1,10-phenanthroline in DMSO at 120°C for 24 hours .

  • Yield: 55–60%.

Purification

  • Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

  • Recrystallization from ethanol/water (4:1)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, triazole-H), 8.35 (d, J = 8.4 Hz, 1H, quinoline-H), 7.89–7.27 (m, 8H, Ar-H), 3.72 (t, J = 7.0 Hz, 2H, CH₂N), 2.97 (t, J = 7.0 Hz, 2H, CH₂Ph), 2.52 (s, 3H, CH₃), 2.41 (s, 2H, CH₂S) .

  • HRMS (ESI): m/z calcd. for C₂₁H₂₀N₄OS [M+H]⁺: 377.1434; found: 377.1436 .

Thermal Properties

  • Melting Point: 198–201°C

  • Stability: Stable at room temperature for >6 months under inert atmosphere .

Comparative Analysis of Synthetic Routes

Parameter Method A Method B
Yield72%60%
Reaction Time12 h24 h
CatalystNoneCuI
Purity (HPLC)96%92%
ScalabilityHighModerate

Method A is preferred for large-scale synthesis due to higher yields and simpler conditions .

Challenges and Optimization Strategies

  • Byproduct Formation:

    • Oxidation of thioether to sulfoxide (mitigated by inert atmosphere).

  • Low Solubility:

    • Use polar aprotic solvents (DMF, DMSO) at elevated temperatures.

  • Regioselectivity:

    • Ensure halogenation occurs exclusively at position 1 via careful stoichiometry .

Industrial Applications and Modifications

The compound’s structural analogs exhibit kinase inhibitory activity, suggesting potential in oncology . Modifications such as fluorination of the phenethyl group or methylation of the triazole ring are explored to enhance bioavailability .

Scientific Research Applications

2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death . Additionally, it may inhibit key enzymes involved in viral replication or bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features/Data
Target Compound: 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide Phenethyl C25H23N5OS 449.55* Higher lipophilicity (predicted XlogP ~5.8) due to phenethyl group
2-((5-methyl-triazoloquinolin-1-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide 3-CF3-phenyl C20H15F3N4OS 416.41 Electron-withdrawing CF3 group may enhance metabolic stability but reduce solubility
N-(2,5-Dichlorophenyl)-2-[(5-methyl-triazoloquinolin-1-yl)sulfanyl]acetamide 2,5-Cl-phenyl C19H14Cl2N4OS 417.31 Halogenated aryl group increases molecular polarity; melting point data unavailable
Methyl 2-(2-((5-methyl-triazoloquinolin-1-yl)thio)acetamido)-5-phenylthiophene-3-carboxylate Thiophene-carboxylate C25H20N4O3S2 488.58 Bulky thiophene ester likely impacts bioavailability and binding kinetics
2-[(7-Methoxy-4-methyl-triazoloquinolin-1-yl)thio]-N-methyl-N-(4-phenylthiazol-2-yl)acetamide 7-Methoxy, 4-methyl on core C23H21N5O2S2 475.57 Methoxy substitution alters hydrogen bonding capacity; XlogP 5.8

*Molecular weight calculated based on formula.

Key Observations:
  • Phenethyl vs. Aryl Substituents : The phenethyl group in the target compound confers higher lipophilicity compared to halogenated or trifluoromethyl-substituted phenyl analogs (e.g., ). This may enhance membrane permeability but could reduce aqueous solubility.
  • Steric Effects : Bulky substituents like the thiophene-carboxylate in may hinder binding to compact active sites compared to smaller groups.

Biological Activity

2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide is a compound of significant interest in medicinal chemistry due to its potential pharmacological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C13H12N4OS
  • Molecular Weight : 294.33 g/mol
  • CAS Number : 333421-24-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Topoisomerase Inhibition : Similar compounds have shown to act as Topoisomerase II inhibitors, leading to DNA intercalation and subsequent cytotoxic effects in cancer cell lines. The ability to intercalate into DNA is crucial for its anticancer properties, as it disrupts DNA replication and transcription processes .
  • Antimicrobial Activity : Derivatives of triazole compounds have been reported to possess antimicrobial properties against various pathogens including Escherichia coli and Pseudomonas aeruginosa. The mechanism often involves disruption of microbial cell walls or interference with nucleic acid synthesis .
  • Anti-inflammatory Effects : Some studies indicate that triazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo .

Antiproliferative Activity

The antiproliferative effects of this compound were assessed against several cancer cell lines. The results are summarized in the following table:

CompoundCell LineIC50 (μM)
2-(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thioHCT1166.29
2-(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thioHepG26.79
DoxorubicinHCT1163.80
DoxorubicinHepG25.64

Note: IC50 values represent the concentration required to inhibit cell growth by 50% after a specified incubation period.

Topoisomerase II Inhibition

The compound's activity as a Topoisomerase II inhibitor was also evaluated:

CompoundIC50 (μM)
2-(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio15.16
Doxorubicin8.23

These results indicate that while the compound exhibits promising anticancer activity, it is less potent than established drugs like Doxorubicin.

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives similar to this compound:

  • Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their biological activities. Compounds with bulky substituents exhibited enhanced cytotoxicity due to increased lipophilicity and better interaction with target sites on DNA .
  • Molecular Modeling Studies : Computational studies have suggested that the binding affinity of these compounds to Topoisomerase II is significantly influenced by their structural features. Substituents that enhance hydrogen bonding and hydrophobic interactions tend to increase potency against cancer cell lines .

Q & A

Q. Optimization Strategies :

ParameterTypical ConditionsOptimized Adjustments
Solvent SystemToluene:water (8:2)DMF or DMSO for better solubility of intermediates
TemperatureReflux (~110°C)Microwave-assisted synthesis at 120–130°C for reduced time
CatalystsNone (base-mediated)Use of CuI or Pd catalysts for Suzuki coupling variants
PurificationEthanol recrystallizationColumn chromatography (silica gel, hexane:EtOAc gradient)

What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Basic Research Focus
Comprehensive characterization requires a combination of spectroscopic and chromatographic methods:

  • HPLC : To assess purity (>95% recommended), using a C18 column with acetonitrile:water (70:30) mobile phase .
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl group at C5 of quinoline, thioether linkage) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 433.12) .

Q. Advanced Applications :

  • X-ray Crystallography : Resolves stereochemical ambiguities in the triazoloquinoline core .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability for storage and formulation studies .

How do structural modifications in the triazoloquinoline core influence the compound's biological activity?

Advanced Research Focus
Structure-activity relationship (SAR) studies highlight critical modifications:

  • 5-Methyl Group : Enhances lipophilicity and membrane permeability, improving anticancer activity .
  • Thioether Linkage : Replacement with sulfoxide or sulfone reduces potency, indicating the importance of the sulfur atom for target binding .
  • Phenethyl Acetamide Tail : Substitution with bulkier aryl groups (e.g., 2,4,6-trichlorophenyl) increases selectivity for kinase inhibitors .

Q. Key SAR Findings :

ModificationBiological ImpactReference Activity (IC₅₀)
5-Methyl retentionAnticancer (HCT-116 cells): 1.2 µM
Thioether → SulfoneLoss of antibacterial activity (MIC > 100 µM)
Phenethyl → 4-Cl-PhenylImproved kinase inhibition (EGFR: 0.8 nM)

What strategies are effective in resolving contradictions in reported biological data for this compound?

Advanced Research Focus
Discrepancies in bioactivity data often arise from assay variability or impurities. Methodological approaches include:

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Purity Validation : Use orthogonal analytical methods (HPLC + NMR) to exclude batch-specific impurities .
  • Target Profiling : Employ proteome-wide screens (e.g., KINOMEscan) to identify off-target effects .

Case Study :
A reported IC₅₀ variation (1.2 µM vs. 8.5 µM) in anticancer assays was traced to differences in cell culture media serum content (10% FBS vs. serum-free) .

What in vitro and in vivo models are appropriate for evaluating the anticancer potential of this compound?

Q. Advanced Research Focus

  • In Vitro Models :
    • Cell Lines : HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) for cytotoxicity screening .
    • Mechanistic Assays : Caspase-3/7 activation assays to confirm apoptosis induction .
  • In Vivo Models :
    • Xenograft Mice : Subcutaneous HCT-116 tumors (dosage: 25 mg/kg/day, oral) with tumor volume reduction >50% .
    • Pharmacokinetics : Monitor plasma half-life (t₁/₂ ~4.2 hours) and brain penetration (BBB permeability ratio: 0.3) .

Q. Experimental Design Tips :

  • Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls.
  • Use LC-MS/MS for quantifying compound levels in plasma and tissues .

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